(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate
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Overview
Description
(S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound features multiple functional groups, including ureido, amido, and ester groups, which contribute to its reactivity and versatility in chemical synthesis and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate typically involves multi-step organic reactions. A common synthetic route includes:
Protection of Amino Groups: The initial step often involves protecting the amino groups using benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions.
Formation of Ureido Group: The ureido group can be introduced by reacting an appropriate amine with an isocyanate.
Amide Bond Formation: The formation of amide bonds is achieved through coupling reactions, often using reagents like carbodiimides (e.g., DCC or EDC) in the presence of a base.
Esterification: The final esterification step involves the reaction of the carboxylic acid with benzyl alcohol under acidic conditions or using coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated synthesizers, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester or amide groups can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, borane.
Coupling Reagents: DCC, EDC, HATU.
Protecting Groups: Benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study protein-ligand interactions, enzyme mechanisms, and cellular processes. Its ureido and amido groups mimic peptide bonds, making it useful in the design of peptide-based inhibitors and probes.
Medicine
Medically, this compound has potential applications in drug development. Its structure can be modified to enhance binding affinity and specificity for biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
(S)-benzyl 2-((S)-2-(((tert-butyloxycarbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate: Similar structure but with a different protecting group.
(S)-benzyl 2-((S)-2-(((methoxycarbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate: Similar structure with a methoxycarbonyl group instead of benzyloxycarbonyl.
Uniqueness
The uniqueness of (S)-benzyl 2-((S)-2-(((benzyloxy)carbonyl)amino)-5-ureidopentanamido)-4-methylpentanoate lies in its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and modifications.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-5-(carbamoylamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O6/c1-19(2)16-23(25(33)36-17-20-10-5-3-6-11-20)30-24(32)22(14-9-15-29-26(28)34)31-27(35)37-18-21-12-7-4-8-13-21/h3-8,10-13,19,22-23H,9,14-18H2,1-2H3,(H,30,32)(H,31,35)(H3,28,29,34)/t22-,23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLANEXUXDPZOTD-GOTSBHOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CCCNC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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